![molecular formula C18H17BrN6O B5196458 3-[4-(4-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5196458.png)
3-[4-(4-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a piperazine ring, and a pyrazole ring, all connected in a specific arrangement . The bromobenzoyl group would add significant molecular weight to the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The bromine atom in the bromobenzoyl group, for example, could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . For example, the presence of the bromobenzoyl group could potentially make the compound relatively heavy and possibly lipophilic .Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as piperazine derivatives, have been reported to exhibit a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , anti-HIV-1 , and MC4 receptor agonistic activity .
Mode of Action
The exact mode of action of F2318-0037 is currently unknown due to the lack of specific information. Based on the known activities of similar compounds, it can be inferred that f2318-0037 might interact with its targets to induce changes that lead to its biological effects .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, influencing a range of biological processes .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, suggesting that f2318-0037 may have similar effects .
properties
IUPAC Name |
(4-bromophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN6O/c19-15-4-2-14(3-5-15)18(26)24-12-10-23(11-13-24)16-6-7-17(22-21-16)25-9-1-8-20-25/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODMBNVWVJPUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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